molecular formula C14H11NO4 B1264974 Clitocybin A CAS No. 1086908-58-8

Clitocybin A

Cat. No.: B1264974
CAS No.: 1086908-58-8
M. Wt: 257.24 g/mol
InChI Key: PFNJFMLPBCRODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clitocybin A is a compound that belongs to the class of isoindoline derivatives. It is characterized by the presence of hydroxyphenyl and dihydroxyisoindolinone groups. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyphenyl dihydroxyisoindolinone typically involves organic synthesis methods. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 1H-isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)-4,6-dimethoxy- with appropriate reagents .

Industrial Production Methods

Industrial production of hydroxyphenyl dihydroxyisoindolinone may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the manufacturer and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

Clitocybin A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of hydroxyphenyl dihydroxyisoindolinone involves its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. The compound may interact with molecular targets such as enzymes and receptors, modulating various biochemical pathways .

Properties

CAS No.

1086908-58-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2

InChI Key

PFNJFMLPBCRODX-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O

Canonical SMILES

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O

1086908-58-8

Synonyms

clitocybin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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